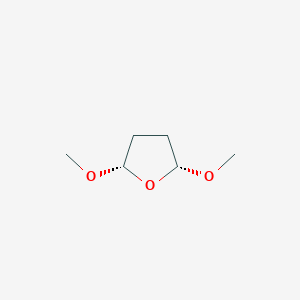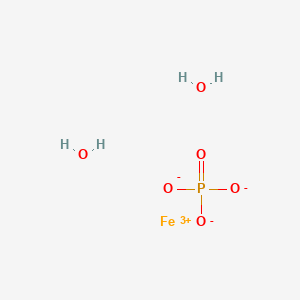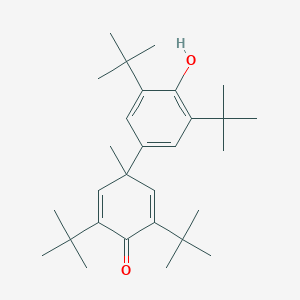
2,6-Di-tert-butyl-4-(3,5-di-tert-butyl-4-hydroxyphenyl)-4-methyl-2,5-cyclohexadien-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Di-tert-butyl-4-(3,5-di-tert-butyl-4-hydroxyphenyl)-4-methyl-2,5-cyclohexadien-1-one, also known as BHT-4-Me, is a synthetic antioxidant that is widely used in the food, cosmetic, and pharmaceutical industries. This compound is a derivative of butylated hydroxytoluene (BHT), which is a well-known antioxidant that has been used for many years to prevent oxidation in a variety of products. BHT-4-Me has been shown to have superior antioxidant properties compared to BHT, making it an attractive alternative for use in various applications.
Mecanismo De Acción
2,6-Di-tert-butyl-4-(3,5-di-tert-butyl-4-hydroxyphenyl)-4-methyl-2,5-cyclohexadien-1-one acts as an antioxidant by scavenging free radicals and reactive oxygen species (ROS) that can cause oxidative damage to cells and tissues. It does this by donating a hydrogen atom to the free radical, which stabilizes the radical and prevents it from reacting with other molecules. 2,6-Di-tert-butyl-4-(3,5-di-tert-butyl-4-hydroxyphenyl)-4-methyl-2,5-cyclohexadien-1-one has been shown to be effective in scavenging a variety of free radicals, including superoxide, hydroxyl, and peroxyl radicals.
Efectos Bioquímicos Y Fisiológicos
2,6-Di-tert-butyl-4-(3,5-di-tert-butyl-4-hydroxyphenyl)-4-methyl-2,5-cyclohexadien-1-one has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in animal models of various diseases, including diabetes, Alzheimer's disease, and Parkinson's disease. 2,6-Di-tert-butyl-4-(3,5-di-tert-butyl-4-hydroxyphenyl)-4-methyl-2,5-cyclohexadien-1-one has also been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes. In addition, 2,6-Di-tert-butyl-4-(3,5-di-tert-butyl-4-hydroxyphenyl)-4-methyl-2,5-cyclohexadien-1-one has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,6-Di-tert-butyl-4-(3,5-di-tert-butyl-4-hydroxyphenyl)-4-methyl-2,5-cyclohexadien-1-one has several advantages for use in lab experiments. It is a stable compound that is easily synthesized and purified. It is also relatively non-toxic and has been shown to be safe for use in food, cosmetics, and pharmaceuticals. However, there are some limitations to its use. 2,6-Di-tert-butyl-4-(3,5-di-tert-butyl-4-hydroxyphenyl)-4-methyl-2,5-cyclohexadien-1-one is not water-soluble, which can limit its use in aqueous systems. In addition, its high lipophilicity can make it difficult to deliver to certain tissues or cells.
Direcciones Futuras
There are several future directions for research on 2,6-Di-tert-butyl-4-(3,5-di-tert-butyl-4-hydroxyphenyl)-4-methyl-2,5-cyclohexadien-1-one. One area of research is the development of novel delivery systems that can improve its solubility and bioavailability. Another area of research is the investigation of its potential as a therapeutic agent in various diseases, including cancer, diabetes, and neurodegenerative disorders. Finally, further studies are needed to better understand its mechanism of action and its effects on cellular signaling pathways.
Métodos De Síntesis
2,6-Di-tert-butyl-4-(3,5-di-tert-butyl-4-hydroxyphenyl)-4-methyl-2,5-cyclohexadien-1-one can be synthesized by reacting 3,5-di-tert-butyl-4-hydroxybenzaldehyde with 2,6-di-tert-butyl-4-methylphenol in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as toluene or xylene at elevated temperatures and under an inert atmosphere. The resulting product is then purified by recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
2,6-Di-tert-butyl-4-(3,5-di-tert-butyl-4-hydroxyphenyl)-4-methyl-2,5-cyclohexadien-1-one has been extensively studied for its antioxidant properties and has been shown to be effective in preventing oxidation in a variety of systems. It has been used in food packaging materials, cosmetics, and pharmaceuticals to prevent degradation and extend shelf life. 2,6-Di-tert-butyl-4-(3,5-di-tert-butyl-4-hydroxyphenyl)-4-methyl-2,5-cyclohexadien-1-one has also been investigated for its potential as a therapeutic agent in various diseases, including cancer, diabetes, and neurodegenerative disorders.
Propiedades
Número CAS |
14387-13-4 |
|---|---|
Nombre del producto |
2,6-Di-tert-butyl-4-(3,5-di-tert-butyl-4-hydroxyphenyl)-4-methyl-2,5-cyclohexadien-1-one |
Fórmula molecular |
C29H44O2 |
Peso molecular |
424.7 g/mol |
Nombre IUPAC |
2,6-ditert-butyl-4-(3,5-ditert-butyl-4-hydroxyphenyl)-4-methylcyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C29H44O2/c1-25(2,3)19-14-18(15-20(23(19)30)26(4,5)6)29(13)16-21(27(7,8)9)24(31)22(17-29)28(10,11)12/h14-17,30H,1-13H3 |
Clave InChI |
PKUGNNBDQOWNCU-UHFFFAOYSA-N |
SMILES |
CC1(C=C(C(=O)C(=C1)C(C)(C)C)C(C)(C)C)C2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C |
SMILES canónico |
CC1(C=C(C(=O)C(=C1)C(C)(C)C)C(C)(C)C)C2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



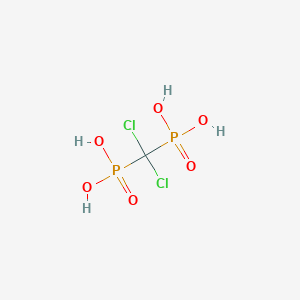

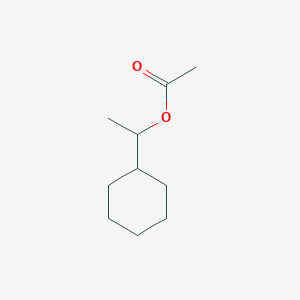

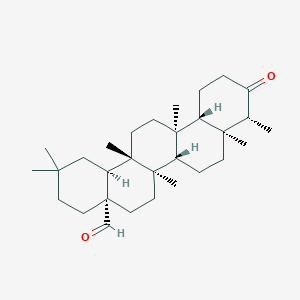
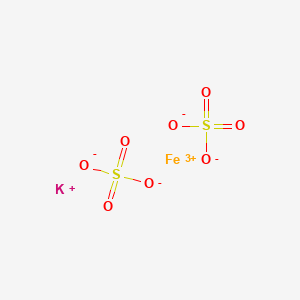

![3-[18-(2-Carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;iron(2+)](/img/structure/B76358.png)


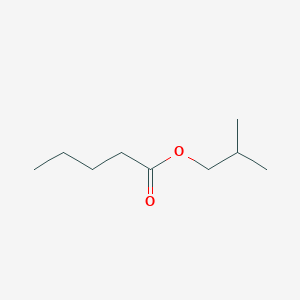
![5-[2-(Diethylamino)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B76364.png)
